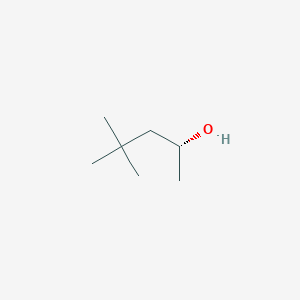
Hexanedioic acid, bis(pentafluorophenyl) ester
Descripción general
Descripción
Hexanedioic acid, bis(pentafluorophenyl) ester, also known as bis(perfluorophenyl) adipate, is a chemical compound with the molecular formula C18H8F10O4 . It is an active ester derived from pentafluorophenol .
Synthesis Analysis
Pentafluorophenyl (PFP) esters, which include Hexanedioic acid, bis(pentafluorophenyl) ester, are derived from pentafluorophenol . They are used in laboratory peptide synthesis .Molecular Structure Analysis
The molecular structure of Hexanedioic acid, bis(pentafluorophenyl) ester is based on its molecular formula, C18H8F10O4 . The structure includes two pentafluorophenyl groups attached to hexanedioic acid .Chemical Reactions Analysis
PFP esters are useful for attaching fluorophores such as fluorescein or haptens to primary amines in biomolecules . They produce amide bonds as effectively as succinimidyl esters and various similar agents do .Mecanismo De Acción
Direcciones Futuras
The future directions of Hexanedioic acid, bis(pentafluorophenyl) ester and similar compounds could involve further exploration of their use in peptide synthesis and the attachment of fluorophores to biomolecules . As active esters, they have potential applications in various fields of chemistry and biochemistry.
Propiedades
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) hexanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F10O4/c19-7-9(21)13(25)17(14(26)10(7)22)31-5(29)3-1-2-4-6(30)32-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKDYQCTGCKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454490 | |
| Record name | Hexanedioic acid, bis(pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanedioic acid, bis(pentafluorophenyl) ester | |
CAS RN |
83701-40-0 | |
| Record name | Hexanedioic acid, bis(pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



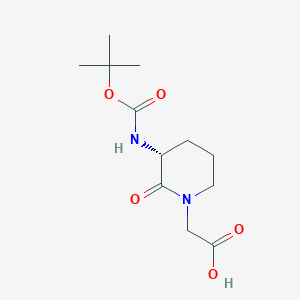


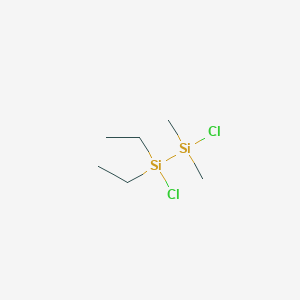
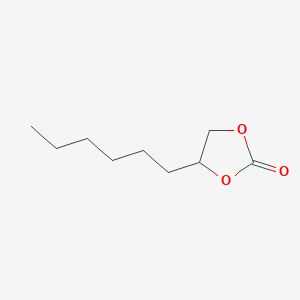



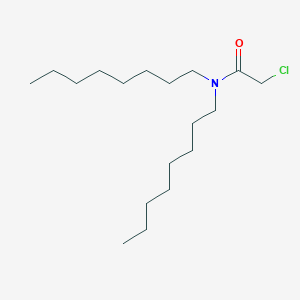
![Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B3194342.png)
![1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol](/img/structure/B3194345.png)

